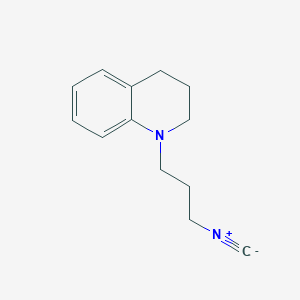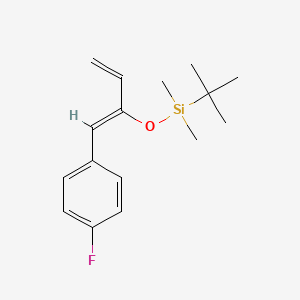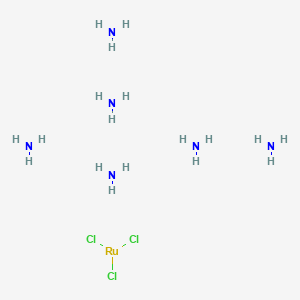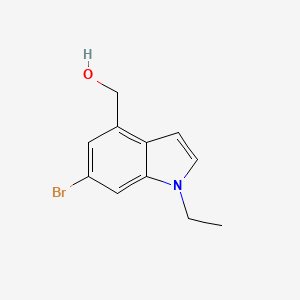
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the 6th position, an ethyl group at the 1st position, and a methanol group at the 4th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol typically involves the bromination of an indole precursor followed by the introduction of the ethyl and methanol groups. One possible synthetic route could be:
Bromination: Starting with 1-ethylindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methanol Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Bromo-1-ethyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-ethyl-1H-indol-4-yl)-carboxylic acid.
Reduction: Formation of 1-ethyl-1H-indol-4-yl-methanol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Potential use in drug discovery and development due to its structural similarity to bioactive indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
類似化合物との比較
Similar Compounds
1-Ethyl-1H-indole: Lacks the bromine and methanol groups.
6-Bromo-1H-indole: Lacks the ethyl and methanol groups.
4-Methoxy-1-ethyl-1H-indole: Has a methoxy group instead of a methanol group.
Uniqueness
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
(6-bromo-1-ethylindol-4-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-4-3-10-8(7-14)5-9(12)6-11(10)13/h3-6,14H,2,7H2,1H3 |
InChIキー |
KWKXNPFSXZOKEQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC2=C(C=C(C=C21)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



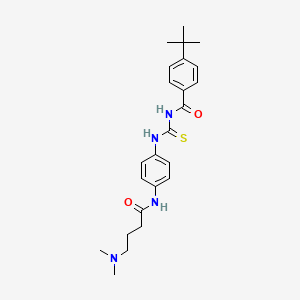
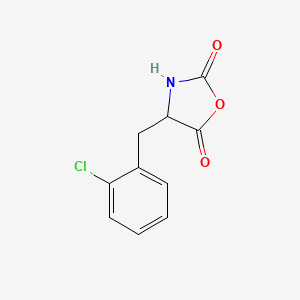
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
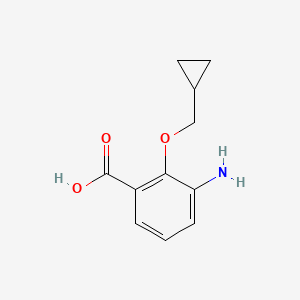
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)

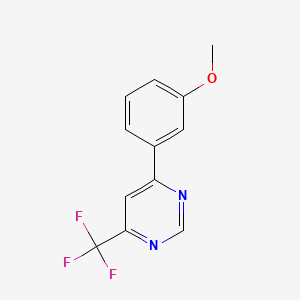


![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
